molecular formula C11H8N4O2S B11221122 2-cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide

2-cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide

Cat. No.: B11221122
M. Wt: 260.27 g/mol
InChI Key: LWPIDONEXXMZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a quinazoline derivative characterized by a fused bicyclic aromatic system with ketone (4-oxo) and thione (2-thioxo) functional groups. The acetamide side chain is substituted with a cyano group, enhancing its electrophilic reactivity. This compound is synthesized via a multi-step process involving oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide using N,N′-carbonyldiimidazole (CDI) . Its structural uniqueness lies in the thioxo group, which distinguishes it from purely oxo-substituted quinazolines and influences its biological interactions, particularly in anticonvulsant research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

2-cyano-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C11H8N4O2S/c12-6-5-9(16)14-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5H2,(H,13,18)(H,14,16)

InChI Key

LWPIDONEXXMZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)CC#N

Origin of Product

United States

Biological Activity

2-Cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a heterocyclic compound belonging to the quinazolinone family. Its unique structure includes a cyano group, a thioxo group, and an acetamide moiety, which contribute to its diverse biological activities. The molecular formula is C10_{10}H8_{8}N4_{4}O2_{2}S, and it has a molecular weight of approximately 236.25 g/mol .

Antimicrobial Properties

Quinazolinone derivatives, including this compound, have shown promising antimicrobial activity . Research indicates that similar compounds exhibit inhibitory effects against various pathogens, including bacteria and fungi. For instance, some derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis NADH dehydrogenase .

Antitumor Activity

The compound has also been investigated for its anticancer potential . Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. Notably, certain structural analogs have shown significant cytotoxicity against various cancer cell lines with IC50_{50} values below 10 µg/mL .

Enzyme Inhibition

The biological activity of this compound may be partly attributed to its ability to inhibit specific enzymes. For example, compounds with similar structures have been studied as dual inhibitors of EGFR and HER2, showing IC50_{50} values ranging from 0.009 to 0.026 µM for EGFR . This suggests that the compound may possess similar enzyme-inhibiting properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of functional groups such as cyano and thioxo appears to enhance its pharmacological properties compared to other quinazolinone derivatives.

Compound Name Structure Features Biological Activity
2-MercaptoquinazolinonesContains a mercapto groupInhibitors of Mycobacterium tuberculosis NADH dehydrogenase
N-(4-Oxoquinazolinyl)acetamidesSimilar quinazolinone coreAntitumor and antimicrobial activities
QuinazolinedionesDione functionalityAntiviral and anticancer properties

Study on Antimicrobial Activity

A study conducted on various quinazolinone derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thioxo group could enhance antimicrobial efficacy .

Evaluation of Anticancer Properties

In vitro studies on the anticancer activity of quinazolinone derivatives revealed that those with a thioxo group showed increased cytotoxicity against breast cancer cell lines. The study employed MTT assays to determine cell viability and found that the presence of the thioxo moiety significantly improved the compounds' ability to induce apoptosis .

Scientific Research Applications

Biological Activities

Research indicates that quinazolinone derivatives, including 2-cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, exhibit significant biological activities:

  • Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Antitumor Properties : Studies suggest that it may possess anticancer activity by interfering with cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can be beneficial in treating diseases related to enzyme dysregulation.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. The primary methods include:

  • Cyclization of anthranilic acid derivatives with thiourea.
  • Reaction with acetic anhydride to form the acetamide moiety.

These methods yield the desired compound while allowing for modifications that can enhance its biological properties.

Case Studies

Several case studies have documented the applications of this compound in various research settings:

  • Antimicrobial Research : A study demonstrated its efficacy against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new antibiotics .
  • Cancer Therapy Development : Research focused on the structure–activity relationship (SAR) revealed that modifications to the compound can enhance its anticancer properties while reducing cytotoxicity in normal cells .
  • Enzyme Inhibition Studies : Investigations into its mechanism of action have shown that it effectively inhibits specific enzymes linked to disease progression, making it a candidate for therapeutic interventions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of cyanoacetamide-quinazoline hybrids. Below is a detailed comparison with structurally analogous derivatives:

Key Observations:

Cyanoacetamide is a common moiety across analogs, but its position and adjacent substituents (e.g., benzyl, hydrazinylidene) modulate electronic properties and bioactivity .

Synthetic Routes :

  • The target compound requires oxidation and CDI-mediated coupling , whereas derivatives like 3h and 13a are synthesized via simpler amine coupling or diazonium salt reactions .

Key Insights:

  • The target compound’s thioxo group may enhance binding to neurological targets (e.g., GABA receptors) compared to purely oxo-substituted analogs like 4a .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound IR (C≡N, C=O) cm⁻¹ $^1$H-NMR (DMSO-d₆) Highlights
Target compound Not reported Not reported
3h 2214 (C≡N), 1664 (C=O) δ 3.30 (–CH₂–CN), 3.83 (–OCH₃), 8.74 (–NH)
13a 2214 (C≡N), 1664 (C=O) δ 2.30 (CH₃), 10.13 (–NH), 11.93 (–NH)
4d 2212 (C≡N), 1662 (C=O) δ 3.77 (OCH₃), 10.10 (–NH), 11.95 (–NH)
  • The cyano group consistently appears at ~2214 cm⁻¹ in IR spectra, confirming its stability across derivatives .
  • $^1$H-NMR signals for exchangeable protons (e.g., –NH) vary based on hydrogen-bonding environments influenced by substituents .

Preparation Methods

Synthesis of 2-Thioxo-1,4-Dihydroquinazolin-4-One

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives with thiourea or carbon disulfide.

Procedure :

  • Cyclization :

    • Anthranilic acid (10 mmol) and thiourea (12 mmol) are refluxed in ethanol (50 mL) with aqueous NaOH (2 M) for 6–8 hours.

    • The product, 2-thioxo-1,4-dihydroquinazolin-4-one, precipitates upon cooling and is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield70–85%
IR (ν, cm⁻¹)1680 (C=O), 1240 (C=S)
¹H NMR (DMSO-d6)δ 12.6 (NH), 7.4–8.1 (Ar-H)

Acylation with Cyanoacetyl Chloride

The N-3 hydrogen of the quinazolinone core is acylated using cyanoacetyl chloride.

Procedure :

  • Reaction :

    • 2-Thioxo-1,4-dihydroquinazolin-4-one (5 mmol) is dissolved in dry DMF (20 mL).

    • Cyanoacetyl chloride (6 mmol) and triethylamine (7 mmol) are added dropwise at 0°C.

    • The mixture is stirred at room temperature for 12 hours.

  • Workup :

    • The product is precipitated with ice-water, filtered, and purified via column chromatography (ethyl acetate/hexane).

Key Data :

ParameterValueSource
Yield65–72%
MP210–212°C
IR (ν, cm⁻¹)2250 (CN), 1730 (C=O)
¹³C NMR (DMSO-d6)δ 162.1 (C=O), 115.2 (CN)

Coupling Agent-Mediated Synthesis

Amide Bond Formation Using HATU

A coupling agent ensures efficient acylation under mild conditions.

Procedure :

  • Reaction :

    • 2-Thioxo-1,4-dihydroquinazolin-4-one (5 mmol), cyanoacetic acid (6 mmol), HATU (6 mmol), and DIPEA (10 mmol) are stirred in DCM (30 mL) at RT for 6 hours.

  • Workup :

    • The solvent is evaporated, and the residue is washed with NaHCO₃ and extracted into ethyl acetate.

Key Data :

ParameterValueSource
Yield78–82%
Purity (HPLC)>98%

Microwave-Assisted Synthesis

Accelerated Cyclization and Acylation

Microwave irradiation reduces reaction times and improves yields.

Procedure :

  • Cyclization :

    • Anthranilic acid and thiourea in ethanol are irradiated at 150 W for 15 minutes.

  • Acylation :

    • The quinazolinone intermediate is mixed with cyanoacetic acid and p-TSA (10 mol%) in DMF and irradiated at 200 W for 5 minutes.

Key Data :

ParameterValueSource
Total Yield80–88%
Reaction Time20 minutes

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Cyclization-Acylation65–72%18 hLowModerate
Coupling Agent78–82%6 hHighHigh
Microwave80–88%20 minModerateHigh

Advantages and Limitations :

  • Cyclization-Acylation : Simple but requires toxic chlorides.

  • Coupling Agents : High yields but expensive reagents.

  • Microwave : Fast and efficient but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • IR : Peaks at 2250 cm⁻¹ (CN), 1730 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C=S).

  • ¹H NMR : δ 3.98 (s, 2H, CH₂), 7.4–8.1 (m, 4H, Ar-H), 12.6 (s, 1H, NH).

  • MS : m/z 273.1 [M+H]⁺ (calculated for C₁₁H₈N₄O₂S).

Purity and Stability

  • HPLC : >98% purity under isocratic conditions (acetonitrile/water).

  • Stability : Stable at RT for 6 months when stored in amber vials.

Q & A

Q. What are the foundational synthetic routes for 2-cyano-N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide?

The compound is synthesized via a multi-step pathway starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:

  • Formation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid through cyclization.
  • Oxidation of the thioxo group to a dioxo group using hydrogen peroxide .
  • Activation of the carboxylic acid with N,N′-carbonyldiimidazole (CDI) and coupling with chloroacetamide derivatives to yield the final product . Methodological Insight : Monitor reaction progression using TLC and optimize oxidation conditions (e.g., H₂O₂ concentration) to avoid over-oxidation.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • ¹H NMR : Peaks for the cyano group (~3.30 ppm, singlet) and aromatic protons (6.6–8.74 ppm) .
  • Mass spectrometry : Molecular ion [M+1]⁺ at m/z 235.25 for related derivatives .
  • IR spectroscopy : C=O stretches (~1685 cm⁻¹) and NH vibrations (~3436 cm⁻¹) . Key Tip : Use DMSO-d₆ as a solvent for NMR to resolve exchangeable protons (e.g., NH).

Q. What are standard protocols for evaluating its biological activity?

  • Anticancer assays : MTT assays against cell lines (e.g., A549, HepG2) with IC₅₀ calculations. Include non-cancerous controls (e.g., CHO-K1) to assess selectivity .
  • DNA intercalation studies : UV-vis titration or ethidium bromide displacement assays to evaluate binding affinity . Data Interpretation : Normalize viability data to untreated controls and validate with dose-response curves.

Advanced Research Questions

Q. How can synthetic yields be improved for structurally related quinazoline-amide hybrids?

  • Catalytic systems : Replace transition-metal catalysts with I₂/TBHP-mediated oxidative coupling, which is cost-effective and avoids metal contamination .
  • Solvent optimization : Use DMF or ethanol to enhance solubility of intermediates . Case Study : I₂/TBHP increased yields by 20–30% compared to Pd-based catalysts in domino reactions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR)?

  • Systematic substitution : Modify the quinazoline core (e.g., introduce halogens or alkyl groups) and assess cytotoxicity trends. For example, 3-arylthiazolidinone derivatives showed enhanced activity against leukemia cells .
  • Molecular docking : Perform docking with target proteins (e.g., c-Met/VEGFR-2 kinases) to rationalize SAR. Use AutoDock Vina with flexible ligand parameters . Example : Docking revealed hydrogen bonding between the acetamide moiety and kinase active sites, guiding further substitutions .

Q. How do spectral data differ between thioxo and dioxo derivatives?

  • ¹³C NMR : The thioxo group (C=S) appears at ~140 ppm, while oxidation to C=O shifts this peak to ~165–170 ppm .
  • IR : S=O stretches (1050–1150 cm⁻¹) emerge post-oxidation, replacing S-H vibrations . Practical Note : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous structural features .

Q. What experimental designs address low solubility in biological assays?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain compound stability . Validation : Measure solubility via HPLC-UV and confirm activity retention in serum-containing media.

Q. How are reaction conditions optimized to minimize byproducts?

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., CDI coupling) to prevent hydrolysis .
  • Oxidative byproducts : Monitor H₂O₂ addition rate to avoid over-oxidation; use TLC to track intermediate conversion . Advanced Tool : Employ LC-MS for real-time reaction monitoring.

Q. What computational methods predict metabolic stability?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and plasma protein binding .
  • Metabolite identification : Incubate with liver microsomes and analyze via HR-MS/MS . Limitation : Validate in silico predictions with in vitro hepatocyte assays.

Q. How are conflicting bioactivity results resolved across cell lines?

  • Mechanistic studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) to confirm mode of action .
  • Resistance profiling : Compare activity in wild-type vs. multidrug-resistant (MDR) cell lines .
    Data Cross-check : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to identify outliers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.